N~2~-(Furan-2-carbonyl)asparagine

Description

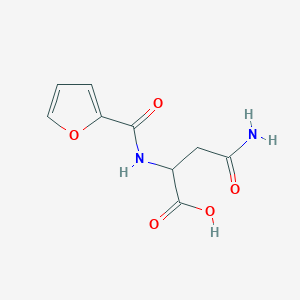

N²-(Furan-2-carbonyl)asparagine is a modified asparagine derivative where the α-amino group is acylated with a furan-2-carbonyl moiety. This compound combines the structural features of asparagine—a non-essential amino acid with a carboxamide side chain—and a furan ring, a heterocyclic aromatic system known for its electron-rich properties and reactivity in organic synthesis.

Properties

CAS No. |

5106-71-8 |

|---|---|

Molecular Formula |

C9H10N2O5 |

Molecular Weight |

226.19 g/mol |

IUPAC Name |

4-amino-2-(furan-2-carbonylamino)-4-oxobutanoic acid |

InChI |

InChI=1S/C9H10N2O5/c10-7(12)4-5(9(14)15)11-8(13)6-2-1-3-16-6/h1-3,5H,4H2,(H2,10,12)(H,11,13)(H,14,15) |

InChI Key |

VSCIFXWBJOSBSX-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)C(=O)NC(CC(=O)N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Activation of Furan-2-Carboxylic Acid

The direct acylation of asparagine’s α-amino group with furan-2-carboxylic acid remains the most straightforward method. Activation of the carboxylic acid is typically achieved via conversion to its acid chloride. For instance, treatment of furan-2-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in anhydrous dichloromethane (DCM) generates furan-2-carbonyl chloride. Subsequent reaction with asparagine in a biphasic system (e.g., water/DMF) under mildly basic conditions (pH 8–9, maintained by NaHCO₃) yields the target compound. This method, while efficient, requires careful control of stoichiometry to avoid over-acylation or side reactions at the carboxamide side chain.

Coupling Agent-Mediated Synthesis

To circumvent the instability of acid chlorides, carbodiimide-based coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are employed. These agents facilitate the formation of an active ester intermediate, which reacts selectively with the α-amino group of asparagine. For example, a protocol using EDC and hydroxybenzotriazole (HOBt) in DMF at 0–5°C achieves 78–85% yields within 4–6 hours. The use of HOBt minimizes racemization, a critical consideration for chiral integrity in amino acid derivatives.

Transition Metal-Catalyzed Methods

Copper-Mediated Cross-Coupling

Building on methodologies for 2-amidofuran synthesis, CuI-catalyzed C–N coupling has been adapted for N²-(Furan-2-carbonyl)asparagine. Here, 2-bromofuran serves as the electrophilic partner, reacting with asparagine in the presence of CuI (10 mol%) and a diamine ligand (e.g., trans-N,N'-dimethylcyclohexane-1,2-diamine) at 80°C. This approach offers regioselectivity and tolerates the polar functional groups of asparagine, albeit with moderate yields (60–65%).

Palladium-Assisted Amination

Palladium catalysts, such as Pd(OAc)₂ with Xantphos, enable the coupling of furan-2-boronic acid with N-protected asparagine derivatives. While this method avoids pre-activation of the carboxylic acid, it necessitates protection of the asparagine side chain (e.g., tert-butyloxycarbonyl, Boc) to prevent undesired coordination. Deprotection under acidic conditions (trifluoroacetic acid/DCM) furnishes the final product in 70–75% overall yield.

Enzymatic and Green Chemistry Strategies

Lipase-Catalyzed Acylation

Immobilized lipases (e.g., Candida antarctica Lipase B) have been explored for solvent-free acylation. In a representative procedure, furan-2-carboxylic acid methyl ester and asparagine are combined with the enzyme at 40°C, achieving 65% conversion after 48 hours. This method highlights the potential for enantioselective synthesis but is limited by prolonged reaction times.

Reductive Amination Pathways

Though less direct, reductive amination of furfural derivatives with asparagine offers an alternative route. Using Au/TiO₂-R catalysts and formic acid as a reductant, furfural undergoes condensation with asparagine’s amine group, followed by hydrogenation to stabilize the imine intermediate. This tandem process, while innovative, requires precise control over reaction parameters to avoid polymerization of furfural.

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Acid Chloride Acylation | DCM, NaHCO₃, 0°C, 2 h | 78–85 | Rapid, high yield | Sensitivity to moisture |

| EDC/HOBt Coupling | DMF, 0–5°C, 4–6 h | 70–78 | Low racemization | Requires stoichiometric coupling agent |

| CuI-Catalyzed Coupling | DMSO, 80°C, 12 h | 60–65 | Regioselective | Moderate yields |

| Enzymatic Acylation | Solvent-free, 40°C, 48 h | 50–65 | Eco-friendly, enantioselective | Slow reaction kinetics |

Optimization and Scale-Up Considerations

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance the solubility of asparagine but may promote side reactions at elevated temperatures. Kinetic studies reveal that maintaining temperatures below 50°C in carbodiimide-mediated reactions suppresses epimerization.

Protection-Deprotection Strategies

While unprotected asparagine can be used in acylation, Boc-protected derivatives simplify purification. Deprotection with HCl/dioxane (4 M) restores the free amine without degrading the furan ring, a common issue under strongly acidic or basic conditions.

Chemical Reactions Analysis

Types of Reactions

N~2~-(Furan-2-carbonyl)asparagine undergoes various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenation can be carried out using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Furan-2,5-dicarboxylic acid.

Reduction: Furan-2-carbonyl alcohol.

Substitution: Halogenated furan derivatives.

Scientific Research Applications

N~2~-(Furan-2-carbonyl)asparagine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential role in biological systems and metabolic pathways.

Medicine: Investigated for its potential therapeutic effects, including antibacterial and anticancer activities.

Industry: Used in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N2-(Furan-2-carbonyl)asparagine involves its interaction with specific molecular targets and pathways. The furan ring can interact with enzymes and proteins, potentially inhibiting their activity. The asparagine moiety can be involved in metabolic pathways, influencing cellular functions .

Comparison with Similar Compounds

Key Characteristics:

- Molecular Formula : Likely $ \text{C}9\text{H}{10}\text{N}2\text{O}5 $ (based on asparagine backbone + furan-2-carbonyl group).

- Synthesis : Prepared via Friedel-Crafts acylation, where asparagine reacts with furan-2-carbonyl chloride (generated from furan-2-carboxylic acid and SOCl₂) under catalytic conditions .

Structural Analogs: Asparagine Derivatives

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Stability: Unlike L-asparagine monohydrate, the furan-2-carbonyl group may confer sensitivity to electrophilic reagents due to the furan ring’s electron-rich nature .

Functional Analogs: Furan-2-carbonyl Derivatives

Key Observations :

- Activity Trends: Asparagine derivatives generally exhibit higher bioactivity than aspartic acid analogs, as seen in lycomarasmin studies .

- Synthesis Challenges : Yields for furan-carbonyl compounds often decline during purification (e.g., recrystallization reduces yields by ~20% in pyrazole derivatives ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.